molecular formula C10H15ClFNO B1352074 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride CAS No. 62064-77-1

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride

Cat. No.: B1352074
CAS No.: 62064-77-1
M. Wt: 219.68 g/mol
InChI Key: XADRANRZZGBWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride is a synthetic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and nitroethane.

    Formation of Nitroalkene: The reaction between 4-fluorobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide yields 1-(4-fluorophenyl)-2-nitropropene.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like lithium aluminum hydride, resulting in 1-(4-fluorophenyl)-2-aminopropane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(4-fluorophenyl)-2-propanone, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved include the dopaminergic and serotonergic systems, which play a role in mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-aminopropane: Lacks the methoxy group, resulting in different chemical properties and biological activity.

    1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    1-(4-Methylphenyl)-1-methoxypropan-2-amine hydrochloride: Contains a methyl group on the phenyl ring, affecting its pharmacological profile.

Uniqueness

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride is unique due to the presence of both the fluorine atom and methoxy group, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADRANRZZGBWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977647
Record name 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62064-77-1
Record name Phenethylamine, p-fluoro-beta-methoxy-alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.